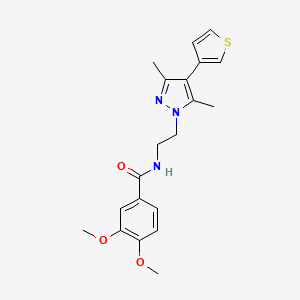

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethoxybenzamide

Description

N-(2-(3,5-Dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethoxybenzamide is a heterocyclic compound featuring a pyrazole core substituted with 3,5-dimethyl groups and a thiophen-3-yl moiety at position 4. The pyrazole ring is linked via an ethyl chain to a 3,4-dimethoxybenzamide group. Such compounds are often explored in medicinal chemistry due to the pyrazole scaffold’s prevalence in bioactive molecules, which can interact with enzymes or receptors through hydrogen bonding, π-π stacking, or hydrophobic interactions .

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S/c1-13-19(16-7-10-27-12-16)14(2)23(22-13)9-8-21-20(24)15-5-6-17(25-3)18(11-15)26-4/h5-7,10-12H,8-9H2,1-4H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEEMNOUTDRQJFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC(=C(C=C2)OC)OC)C)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a pyrazole ring, a thiophene group, and a methoxy-substituted benzamide moiety, contributing to its diverse biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C19H24N4O2S

- Molecular Weight : 372.5 g/mol

The structure of this compound includes:

- Pyrazole Ring : Known for various biological activities.

- Thiophene Group : Enhances electronic properties and biological interactions.

- Dimethoxybenzamide Moiety : Contributes to the pharmacological profile.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential use in treating inflammatory diseases.

2. Antitumor Activity

Studies have shown that this compound may possess antitumor properties. For instance, compounds with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines in both 2D and 3D assays. The IC50 values for these compounds were notably lower in 2D assays, indicating a higher efficacy under those conditions .

| Compound | Cell Line | IC50 (µM) | Assay Type |

|---|---|---|---|

| Compound A | HCC827 | 6.26 ± 0.33 | 2D |

| Compound A | NCI-H358 | 6.48 ± 0.11 | 2D |

| Compound A | HCC827 | 20.46 ± 8.63 | 3D |

| Compound A | NCI-H358 | 16.00 ± 9.38 | 3D |

3. Antibacterial Activity

Some studies have indicated that this compound may also exhibit antibacterial properties, although specific data on its effectiveness against particular bacterial strains is limited.

The mechanism of action for this compound involves interaction with specific molecular targets, including enzymes or receptors involved in various biochemical pathways. The compound's unique structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects.

Case Studies

Recent research has highlighted the potential of similar compounds in clinical settings:

- Antitumor Efficacy : A study on benzamide derivatives showed promising results in inhibiting tumor growth in vivo and in vitro models.

- Inflammation Models : Compounds structurally related to the target compound were tested in animal models for inflammatory diseases, demonstrating significant reductions in inflammation markers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Based Compounds

Key Findings:

’s nitro group (electron-withdrawing) and thiol moiety may confer redox activity or metal-binding capacity, unlike the target’s electron-rich thiophene . ’s pyridazine (a diazine) and ethoxybenzamide may enhance hydrogen-bonding interactions compared to the target’s thiophene and dimethoxy groups .

Molecular Weight and Solubility :

- The target compound’s estimated molecular weight (~425 g/mol) is lower than ’s (~650 g/mol), suggesting better membrane permeability.

- The dimethoxy and ethoxy groups in the target and ’s compound, respectively, may improve solubility in polar solvents compared to ’s nitro-thiol derivative.

Synthetic Complexity :

- ’s multi-step synthesis (coumarin, benzodiazepine, tetrazole) contrasts with the target’s simpler thiophene-ethyl linkage, which may streamline production .

Q & A

Q. What are the recommended synthesis strategies for N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethoxybenzamide?

A multi-step approach is typically employed. First, synthesize the pyrazole-thiophene core via cyclocondensation of hydrazine derivatives with β-keto esters or thiophene-substituted diketones. The ethyl linker can be introduced via nucleophilic substitution (e.g., alkylation of pyrazole-NH with bromoethyl intermediates). Finally, coupling with 3,4-dimethoxybenzamide is achieved using carbodiimide-mediated amidation (e.g., EDCI/HOBt in DMF). Critical parameters include stoichiometric control of thiophene substituents to avoid regioisomeric byproducts .

Q. Which analytical techniques are essential for structural characterization of this compound?

Key methods include:

- NMR spectroscopy : , , and 2D experiments (HSQC, HMBC) to confirm regiochemistry of the pyrazole-thiophene moiety.

- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.

- X-ray crystallography : For absolute configuration determination (e.g., SHELXL refinement ).

- FTIR : To validate amide bond formation (C=O stretch at ~1650 cm) .

Q. How should researchers evaluate the biological activity of this compound in vitro?

Standard assays include:

- Enzyme inhibition studies : Use kinetic assays (e.g., fluorescence-based) to measure IC values against target enzymes (e.g., kinases).

- Cellular viability assays : MTT or resazurin assays in relevant cell lines.

- Computational docking : Preliminary screening with AutoDock Vina to predict binding modes to protein targets (e.g., ATP-binding pockets) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity for scaled-up studies?

- Solvent optimization : Replace ethanol with DMF or THF for better solubility of intermediates .

- Catalyst screening : Test bases like DBU or KCO to enhance alkylation efficiency .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from DMF/water .

- Byproduct analysis : Monitor regioselectivity using LC-MS to identify and suppress thiophene positional isomers .

Q. How should researchers address contradictions in biological activity data across studies?

- Cross-validation : Replicate assays in orthogonal systems (e.g., SPR vs. enzymatic assays).

- Statistical rigor : Apply ANOVA with post-hoc tests to assess variability between batches or cell lines.

- Meta-analysis : Compare structural analogs (e.g., pyrazole-thiophene derivatives in ) to identify substituent-dependent activity trends.

Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity .

- Molecular Dynamics (MD) : Simulate binding stability in explicit solvent (e.g., GROMACS) over 100 ns trajectories.

- Pharmacophore mapping : Use Schrödinger Phase to align critical functional groups (amide, pyrazole) with known inhibitors .

Q. How can structural modifications enhance selectivity while minimizing off-target effects?

- SAR studies : Systematically replace the thiophene with furan or phenyl groups and measure activity shifts .

- Proteome-wide profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target binding partners.

- Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated degradation .

Methodological Challenges & Solutions

Q. What strategies mitigate hygroscopicity or instability during storage?

Q. How should crystallographic disorder in the pyrazole-thiophene moiety be resolved?

Q. What ethical considerations apply to preclinical studies involving this compound?

- Animal welfare : Adhere to ARRIVE guidelines for dosing and endpoint criteria.

- Data transparency : Share negative results in repositories like Zenodo to avoid publication bias .

Innovative Methodological Approaches

Q. Can hybrid experimental-computational workflows accelerate lead optimization?

Yes. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.